Dofequidar

Description

This compound is an orally-available synthetic quinoline derivative with multidrug resistance modulating properties. This compound binds to the drug-binding site of the transmembrane P-glycoprotein efflux pump and is preferentially transported from the cell, thereby blocking the efflux of other therapeutic agents.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

structure given in first source

See also: this compound Fumarate (has salt form).

Properties

IUPAC Name |

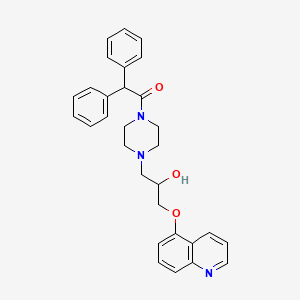

1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWUUPVJTLHYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869781 | |

| Record name | Dofequidar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129716-58-1 | |

| Record name | Dofequidar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129716581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dofequidar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14067 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dofequidar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOFEQUIDAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BJK6B565B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dofequidar's P-glycoprotein Inhibitory Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, significantly diminishing the efficacy of a wide array of antineoplastic agents.[1][2] A primary driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp; ABCB1), which functions as a drug efflux pump.[3] Dofequidar (MS-209), an orally active quinoline derivative, has emerged as a potent inhibitor of P-gp and other key ABC transporters.[4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory data, key experimental protocols for its evaluation, and the cellular pathways governing P-gp.

This compound competitively inhibits P-gp, as well as Multidrug Resistance-Associated Protein 1 (MRP1; ABCC1) and Breast Cancer Resistance Protein (BCRP; ABCG2), thereby blocking the efflux of chemotherapeutic drugs from cancer cells.[4][6] This action increases intracellular drug accumulation, restoring sensitivity to agents that are P-gp substrates.[4] Preclinical studies have demonstrated its ability to reverse MDR in various cancer cell lines and in vivo xenograft models.[6][7] While early clinical trials showed promise, particularly in patients without prior chemotherapy, further development has highlighted the complexities of translating P-gp inhibition into broad clinical success.[6][8] This document serves as a core technical resource for professionals engaged in the research and development of MDR-reversing agents.

This compound: Chemical Properties and Profile

This compound is a synthetic, orally-available quinoline derivative.[9] Its structure is fundamental to its ability to interact with the drug-binding sites of ABC transporters.

-

IUPAC Name: 1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone[9]

-

Molecular Formula: C₃₀H₃₁N₃O₃[9]

-

Molecular Weight: 481.6 g/mol [9]

Mechanism of P-glycoprotein Inhibition

P-glycoprotein is an ATP-dependent efflux pump that actively transports a broad range of substrates, including many cytotoxic drugs, out of the cell, thereby reducing their intracellular concentration and therapeutic effect.[3][10] The transport cycle is fueled by the hydrolysis of ATP at the nucleotide-binding domains (NBDs) of the protein.[11]

This compound functions as a competitive inhibitor, binding to the drug-binding sites within the transmembrane domains of P-gp.[4][9] By occupying these sites, it prevents the binding and subsequent efflux of chemotherapeutic agents.[9] Beyond P-gp, this compound has also been shown to potently inhibit ABCC1/MRP1 and ABCG2/BCRP, making it a broad-spectrum MDR modulator.[6][7]

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound has been quantified across various experimental systems. The following table summarizes key findings, demonstrating its ability to reverse drug resistance and inhibit transporter function.

| Cell Line / System | Target | Chemotherapeutic Agent | Parameter | Value | Reference |

| HeLa Side Population (SP) Cells | ABCG2/BCRP | Mitoxantrone (MXR) | Chemosensitization | 10 µM this compound reversed resistance | [7] |

| HeLa Side Population (SP) Cells | ABCG2/BCRP | Topotecan | Chemosensitization | 10 µM this compound reversed resistance | [7] |

| Membrane Vesicles (insect cells) | ABCG2/BCRP | [³H]Methotrexate (MTX) | Transport Inhibition (IC₅₀) | ~1 µM | [7] |

| K562/BCRP cells | ABCG2/BCRP | Mitoxantrone (MXR) | Accumulation | Increased intracellular MXR | [7] |

| SBC-3/ADM (SCLC) cells | P-gp | Etoposide, Doxorubicin | Chemosensitization | Completely reversed MDR | [5] |

| Nude Mice Xenograft (HeLa SP) | ABCG2/BCRP | Irinotecan (CPT-11) | Tumor Growth | Significantly reduced tumor growth | [6][7] |

Key Experimental Protocols

Evaluating the efficacy of a P-gp inhibitor like this compound involves a series of specialized in vitro and in vivo assays.

In Vitro Vesicle Transport Assay

This assay directly measures the ability of a compound to inhibit the transport of a known substrate into membrane vesicles overexpressing a specific ABC transporter.

-

Objective: To quantify the direct inhibitory effect of this compound on ABCG2/BCRP-mediated transport.

-

Materials:

-

Membrane vesicles from insect cells overexpressing human ABCG2/BCRP (and control vesicles).

-

Radiolabeled substrate: [³H]Methotrexate ([³H]MTX).

-

Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 70 mM KCl, 7.5 mM MgCl₂.

-

ATP and AMP solutions (10 mM).

-

Test compounds: this compound, positive controls (e.g., Fumitremorgin C), negative controls (e.g., Verapamil for ABCG2).

-

-

Procedure:

-

Prepare a reaction mixture (30 µL total volume) on ice containing assay buffer, membrane vesicles (25 µg protein), [³H]MTX (e.g., 1 mCi/mL), cold MTX (160 µM), and various concentrations of this compound or control inhibitors.

-

Pre-incubate the mixture on ice for 5 minutes.

-

Initiate the transport reaction by adding 20 µL of 10 mM ATP. For a negative control, add 10 mM AMP instead of ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 5 minutes).

-

Stop the reaction by adding ice-cold assay buffer and rapidly filtering the mixture through a filter membrane to trap the vesicles.

-

Wash the filter to remove untransported substrate.

-

Quantify the radioactivity trapped on the filter using liquid scintillation counting.

-

-

Data Analysis: ATP-dependent transport is calculated by subtracting the counts from the AMP-containing samples from the ATP-containing samples. The inhibitory effect of this compound is expressed as a percentage of the control (no inhibitor), and an IC₅₀ value can be determined.[7]

Cellular Drug Efflux and Chemosensitization Assay

This workflow assesses the ability of this compound to increase intracellular drug accumulation and thereby sensitize MDR cancer cells to a cytotoxic agent.

-

Objective: To determine if this compound can reverse the MDR phenotype in cancer cells.

-

Materials:

-

MDR cell line (e.g., K562/ADM, SBC-3/ADM) and its drug-sensitive parental line.

-

Chemotherapeutic agent (e.g., Doxorubicin, Etoposide).

-

This compound.

-

Cell culture medium and supplements.

-

96-well plates.

-

Cell viability reagent (e.g., MTT, WST-1).

-

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a non-toxic concentration of this compound.

-

Incubate the plates for 72 hours.

-

Add the viability reagent and incubate as per the manufacturer's instructions.

-

Read the absorbance using a plate reader.

-

-

Data Analysis: Plot cell viability versus drug concentration to generate dose-response curves and calculate the IC₅₀ (the concentration of drug required to inhibit cell growth by 50%). The Fold-Reversal (FR) factor is calculated to quantify the magnitude of sensitization.

Regulation of P-glycoprotein Expression

The expression of the MDR1 gene (encoding P-gp) is a complex process regulated by numerous signaling pathways. Chronic exposure to chemotherapy can select for cells with upregulated P-gp expression. While this compound acts as a direct inhibitor rather than a transcriptional regulator, understanding these pathways is critical for the broader context of MDR research. Key pathways include the PI3K/Akt and MAPK/ERK pathways, which are often implicated in promoting cell survival and can positively regulate P-gp expression.[11][12][13] Conversely, tumor suppressors like p53 can negatively regulate P-gp.[12][13]

Conclusion and Future Perspectives

This compound is a well-characterized, potent, and orally active inhibitor of P-glycoprotein and other clinically relevant ABC transporters like MRP1 and BCRP. Its mechanism as a competitive inhibitor is supported by extensive preclinical data, demonstrating its capacity to resensitize multidrug-resistant cancer cells to chemotherapy. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and the discovery of next-generation MDR modulators.

Despite the clear preclinical efficacy of this compound and other P-gp inhibitors, their translation to routine clinical use has been challenging.[2][8] Issues such as altered pharmacokinetics of co-administered drugs and the complex, multifactorial nature of clinical drug resistance have posed significant hurdles. Future research must focus on optimizing therapeutic windows, identifying patient populations most likely to benefit through biomarker strategies, and exploring novel delivery systems to target P-gp inhibition specifically to tumor tissues.[2] The foundational knowledge of this compound's function and evaluation remains a vital component of this ongoing effort.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C30H31N3O3 | CID 213040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 12. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 13. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Dofequidar and Multidrug Resistance: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Dofequidar in combating multidrug resistance (MDR), a significant challenge in cancer chemotherapy. This compound, an orally active quinoline derivative, has emerged as a potent inhibitor of key ATP-binding cassette (ABC) transporters, offering a promising strategy to resensitize resistant cancer cells to conventional anticancer agents. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, relevant experimental protocols, and the signaling pathways integral to MDR.

Core Concept: this compound's Mechanism of Action

Multidrug resistance in cancer is frequently mediated by the overexpression of ABC transporters, which function as ATP-dependent efflux pumps, actively removing chemotherapeutic drugs from cancer cells and thereby reducing their intracellular concentration and efficacy.[1] this compound primarily functions by directly inhibiting the activity of several key ABC transporters, most notably P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[2][3] By competitively binding to these transporters, this compound blocks the efflux of a wide range of anticancer drugs, leading to their increased intracellular accumulation and restored cytotoxic activity.[2] Importantly, studies have indicated that this compound's primary mechanism is the inhibition of transporter function rather than the alteration of transporter expression levels.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in reversing MDR has been quantified in numerous preclinical studies. The following tables summarize key quantitative data, including its inhibitory potency against P-gp and its ability to reverse resistance to various chemotherapeutic agents in different cancer cell lines.

Table 1: Inhibitory Potency of this compound against P-glycoprotein (ABCB1)

| Assay Type | Cell Line/System | Probe Substrate | IC50 Value | Reference |

| Calcein-AM Efflux | K562/MDR | Calcein-AM | ~1-5 µM | [4] |

| Rhodamine 123 Efflux | MCF7/ADR | Rhodamine 123 | ~2 µM | [5] |

| Digoxin Transport | Caco-2 | Digoxin | 1.94 mg/ml (for a related Kampo medicine) | [6] |

| ATPase Activity | P-gp membrane vesicles | ATP | ~0.28 µM (for 50% stimulation) | [7] |

Note: IC50 values can vary depending on the cell line, probe substrate, and specific assay conditions.

Table 2: Reversal of Chemotherapeutic Resistance by this compound

| Cancer Cell Line | Resistant to | Chemotherapeutic Agent | This compound Concentration | Fold Reversal of Resistance | Reference |

| K562/ADM (leukemia) | Doxorubicin | Doxorubicin | 1 µM | >10-fold | [2] |

| SBC-3/ADM (lung cancer) | Adriamycin, Etoposide, Vincristine | Adriamycin | 3-10 µM | Complete reversal | [2] |

| KB/BCRP (oral carcinoma) | Mitoxantrone | Mitoxantrone | 10 µM | ~10-fold | [3] |

| HeLa-derived SP cells | Topotecan | Topotecan | 10 µM | Significant sensitization | [2] |

| C4-2B (prostate cancer) | Cabazitaxel | Cabazitaxel | Not specified | Not specified | [8] |

Table 3: Pharmacokinetic Parameters of this compound from a Phase I Clinical Trial (Illustrative)

| Parameter | Value | Unit |

| Cmax (Maximum Plasma Concentration) | 1.5 - 2.5 | µg/mL |

| Tmax (Time to Cmax) | 2 - 4 | hours |

| t1/2 (Elimination Half-life) | 18 - 24 | hours |

Note: These are representative values and can vary based on dosage and patient population.[9][10][11][12][13]

Signaling Pathways in Multidrug Resistance

The expression and function of ABC transporters are regulated by a complex network of intracellular signaling pathways. While this compound acts as a direct inhibitor of the transporter pumps, understanding the upstream regulatory pathways is crucial for a comprehensive approach to overcoming MDR. Key pathways involved include:

-

PI3K/Akt Pathway: This pathway is frequently hyperactivated in cancer and has been shown to upregulate the expression of ABC transporters, contributing to chemoresistance.[14]

-

MAPK/ERK Pathway: Activation of this pathway can also lead to increased expression and activity of P-gp.[3]

-

Wnt/β-catenin Pathway: This developmental pathway, often reactivated in cancer, can drive the expression of ABCB1.[3]

-

NF-κB Pathway: This transcription factor plays a critical role in inflammation, cell survival, and has been implicated in the regulation of MDR-related genes.[8][14][15][16][17][18]

The following diagram illustrates the interplay of these pathways in regulating ABC transporter expression and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound and other MDR modulators.

Rhodamine 123 Efflux Assay (Flow Cytometry)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from MDR-overexpressing cells.

Workflow Diagram:

Protocol:

-

Cell Preparation: Culture MDR-overexpressing cells (e.g., K562/ADM) and the corresponding parental sensitive cell line (e.g., K562) to 70-80% confluency. Harvest and resuspend the cells in fresh culture medium at a concentration of 1 x 10^6 cells/mL.[19][20]

-

Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µg/mL. Incubate for 30-60 minutes at 37°C in the dark.[21]

-

Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Incubation with this compound: Resuspend the cells in fresh, pre-warmed culture medium. Aliquot the cell suspension into tubes and add this compound at various final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., verapamil).

-

Efflux: Incubate the cells at 37°C for 60-120 minutes to allow for drug efflux.[20]

-

Final Wash: After the efflux period, wash the cells twice with ice-cold PBS to stop the efflux.

-

Flow Cytometry Analysis: Resuspend the final cell pellet in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm. Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.[22]

P-gp ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of isolated P-gp in the presence and absence of a test compound. P-gp substrates and inhibitors modulate the ATPase activity.

Workflow Diagram:

Protocol:

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA). Prepare solutions of ATP, this compound, a positive control substrate (e.g., verapamil), and an inhibitor control (e.g., sodium orthovanadate).[16]

-

Reaction Setup: In a 96-well plate, add P-gp-containing membrane vesicles (e.g., from Sf9 cells overexpressing P-gp) to the assay buffer.

-

Compound Addition: Add this compound at various concentrations to the wells. Include wells with verapamil (to measure maximal stimulation) and sodium orthovanadate (to measure non-P-gp dependent ATPase activity).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding MgATP to a final concentration of 5 mM.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes.

-

Reaction Termination and Phosphate Detection: Stop the reaction by adding a detection reagent that also quantifies the amount of inorganic phosphate (Pi) released. This is often a colorimetric method where the absorbance is read on a plate reader.[16]

-

Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity. Plot the ATPase activity as a function of this compound concentration to determine its effect (stimulation or inhibition).

Conclusion

This compound represents a significant advancement in the effort to overcome multidrug resistance in cancer. Its ability to potently inhibit multiple key ABC transporters, including P-gp, MRP1, and BCRP, restores the efficacy of a broad range of chemotherapeutic agents. The data presented in this guide underscore its potential as a valuable component of combination chemotherapy regimens. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other novel MDR modulators. A thorough understanding of the underlying signaling pathways that regulate ABC transporter expression, in conjunction with the direct inhibitory action of compounds like this compound, will be paramount in designing more effective and durable cancer therapies. As research progresses, this compound continues to be a compound of high interest for its potential to improve outcomes for patients with drug-resistant cancers.[23][24]

References

- 1. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]

- 2. Teaching an old dog new tricks: reactivated developmental signaling pathways regulate ABCB1 and chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetics of ABCB1 in Cancer [mdpi.com]

- 4. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetics in phase I drug development: a phase I study of PK1 in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. nihs.go.jp [nihs.go.jp]

- 12. A survey of the way pharmacokinetics are reported in published phase I clinical trials, with an emphasis on oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. NF-kappa B-mediated chemoresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. content.abcam.com [content.abcam.com]

- 16. genomembrane.com [genomembrane.com]

- 17. NF-κB in Cell Deaths, Therapeutic Resistance and Nanotherapy of Tumors: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. devtoolsdaily.com [devtoolsdaily.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. researchgate.net [researchgate.net]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. This compound fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]

Dofequidar: An In-Depth Technical Guide on a Potent ABCG2/BCRP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dofequidar is a third-generation, orally bioavailable quinoline-derivative that functions as a potent inhibitor of ATP-binding cassette (ABC) transporters, particularly ABCG2 (Breast Cancer Resistance Protein, BCRP), a key mediator of multidrug resistance (MDR) in cancer. By blocking the efflux of a wide range of chemotherapeutic agents from cancer cells, this compound effectively restores drug sensitivity and enhances the efficacy of anticancer treatments. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as an ABCG2/BCRP inhibitor, its chemical properties, and its application in drug development. Detailed experimental protocols, quantitative data on its inhibitory activity, and insights into the relevant signaling pathways are presented to support further research and development in this field.

Introduction

Multidrug resistance remains a significant hurdle in the successful treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ABC transporters, which act as cellular efflux pumps, reducing the intracellular concentration of cytotoxic drugs to sub-therapeutic levels. Among these transporters, ABCG2, also known as BCRP, is of particular interest due to its broad substrate specificity and its expression in various normal tissues and a wide range of malignancies.

This compound has emerged as a promising agent to counteract ABCG2-mediated MDR. Initially developed as an inhibitor of ABCB1 (P-glycoprotein/P-gp) and ABCC1 (Multidrug Resistance-Associated Protein 1/MRP1), subsequent research has demonstrated its potent inhibitory activity against ABCG2.[1][2] This guide delves into the technical details of this compound's interaction with ABCG2, providing valuable information for researchers and drug development professionals.

Chemical Properties

| Property | Value |

| Chemical Name | 1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone |

| Molecular Formula | C30H31N3O3 |

| Molecular Weight | 481.59 g/mol |

| CAS Number | 129716-58-1 |

| Chemical Structure |  |

Mechanism of Action

This compound functions as a competitive inhibitor of ABCG2, binding to the transporter and preventing the efflux of its substrates. This leads to an increased intracellular accumulation of chemotherapeutic agents in cancer cells that overexpress ABCG2, thereby restoring their sensitivity to the drugs.[1] The primary mechanism involves the direct interaction of this compound with the substrate-binding pocket of the ABCG2 transporter.

Quantitative Data on ABCG2 Inhibition

While specific IC50 or Ki values for the direct inhibition of ABCG2 by this compound are not consistently reported in publicly available literature, its potent inhibitory effects have been demonstrated through various functional assays. The following tables summarize the available quantitative and semi-quantitative data.

Table 1: Reversal of ABCG2-Mediated Multidrug Resistance by this compound

| Cell Line | ABCG2 Substrate | This compound Concentration | Effect | Reference |

| KB/BCRP | Mitoxantrone | 10 µM | Reversed chemoresistance to the same level as 1 µM Fumitremorgin C (FTC) | [2] |

| K562/BCRP | Hoechst 33342 | Dose-dependent | Increased intracellular Hoechst 33342 concentration | [2] |

| HeLa Side Population | Hoechst 33342 | Dose-dependent | Reduced the number of side population cells | [2] |

Table 2: Inhibition of ABCG2-Mediated Substrate Transport by this compound

| Substrate | Assay System | This compound Concentration | Inhibition | Reference |

| [3H]-Methotrexate | Vesicle Transport Assay | Dose-dependent | Suppressed ABCG2-mediated transport | [2] |

| Mitoxantrone | Intracellular Accumulation Assay | Not specified | Inhibited mitoxantrone export | [2] |

Signaling Pathways

The expression and function of ABCG2 are regulated by various signaling pathways, with the PI3K/Akt pathway being a key player. Activation of the PI3K/Akt pathway has been shown to be positively associated with ABCG2 expression and the proportion of cancer stem-like side population cells.[3][4] Inhibition of this pathway can lead to decreased ABCG2 expression and subsequently, reduced drug resistance.[3]

Experimental Protocols

Vesicle Transport Assay for ABCG2 Inhibition

This assay measures the ability of a test compound to inhibit the transport of a known radiolabeled ABCG2 substrate into inside-out membrane vesicles overexpressing ABCG2.

Materials:

-

Membrane vesicles from insect cells overexpressing human ABCG2

-

Control membrane vesicles (from cells not overexpressing ABCG2)

-

[3H]-Methotrexate (or other suitable radiolabeled ABCG2 substrate)

-

This compound (or other test inhibitor)

-

ATP and AMP solutions

-

Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl2)

-

Stop Solution (e.g., ice-cold Assay Buffer)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, radiolabeled substrate, and varying concentrations of this compound.

-

Add ABCG2-overexpressing membrane vesicles to the reaction mixture and pre-incubate on ice.

-

Initiate the transport reaction by adding ATP. For a negative control, add AMP instead of ATP.

-

Incubate at 37°C for a defined period (e.g., 5-10 minutes).

-

Stop the reaction by adding ice-cold Stop Solution.

-

Rapidly filter the mixture through a glass fiber filter to trap the vesicles.

-

Wash the filter with ice-cold Stop Solution to remove unincorporated substrate.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing samples from the ATP-containing samples.

-

Determine the inhibitory effect of this compound by comparing the transport in the presence and absence of the inhibitor.

Hoechst 33342 Efflux Assay for ABCG2 Inhibition

This cell-based assay measures the accumulation of the fluorescent dye Hoechst 33342, a known ABCG2 substrate, in cells overexpressing the transporter. Inhibition of ABCG2 by this compound leads to increased intracellular fluorescence.

Materials:

-

Cancer cell line overexpressing ABCG2 (e.g., K562/BCRP, HeLa)

-

Parental cell line (low ABCG2 expression)

-

Hoechst 33342 dye

-

This compound (or other test inhibitor)

-

Cell culture medium

-

Flow cytometer

Procedure:

-

Harvest and resuspend cells in culture medium.

-

Incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

-

Add Hoechst 33342 to the cell suspension and continue incubation (e.g., 60-90 minutes) at 37°C, protected from light.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in cold PBS.

-

Analyze the intracellular fluorescence of Hoechst 33342 using a flow cytometer.

-

The "side population" (SP) of cells with low fluorescence, representing high ABCG2 activity, is quantified.

-

Determine the inhibitory effect of this compound by observing the reduction in the SP fraction or the increase in overall cellular fluorescence.

ABCG2 ATPase Assay

This biochemical assay measures the ATP hydrolysis activity of ABCG2, which is stimulated in the presence of its substrates. Inhibitors can either stimulate or inhibit this activity, providing insights into their interaction with the transporter.

Materials:

-

Membrane vesicles from cells overexpressing human ABCG2

-

This compound (or other test compound)

-

ATP solution

-

Assay Buffer

-

Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based reagent

-

Sodium orthovanadate (Na3VO4, an inhibitor of P-type ATPases)

-

Microplate reader

Procedure:

-

Incubate ABCG2-containing membrane vesicles in Assay Buffer with and without sodium orthovanadate.

-

Add varying concentrations of this compound and incubate.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method.

-

The ABCG2-specific ATPase activity is calculated as the difference between the phosphate released in the absence and presence of vanadate.

-

Determine the effect of this compound on the basal and/or substrate-stimulated ATPase activity of ABCG2.

Conclusion

This compound is a potent, third-generation ABC transporter inhibitor with significant activity against ABCG2/BCRP. Its ability to reverse multidrug resistance in cancer cells by blocking the efflux of chemotherapeutic agents makes it a valuable tool for both basic research and clinical applications. This technical guide has provided a detailed overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, the signaling pathways that regulate its target, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for scientists and researchers working to overcome the challenge of multidrug resistance in cancer therapy. Further investigation into the precise quantitative inhibitory constants of this compound for ABCG2 and a more detailed elucidation of the downstream effectors of the PI3K/Akt pathway will undoubtedly enhance our understanding and utilization of this promising MDR modulator.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

Dofequidar for Reversing Chemoresistance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Dofequidar (MS-209) is an orally active, third-generation quinoline-derivative that has demonstrated significant potential in reversing chemoresistance. This technical guide provides a comprehensive overview of the core mechanisms, quantitative preclinical and clinical data, and detailed experimental protocols relevant to the study of this compound. Its primary mechanism of action is the direct inhibition of key ABC transporters, including P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). By blocking these efflux pumps, this compound restores the sensitivity of resistant cancer cells to a variety of chemotherapeutic agents. This guide is intended to serve as a detailed resource for researchers and drug development professionals working to overcome chemoresistance in cancer.

Mechanism of Action

This compound functions as a potent inhibitor of ABC transporters, which are transmembrane proteins that utilize ATP hydrolysis to expel a wide range of substrates, including many cytotoxic drugs, from the cell. The overexpression of these transporters is a hallmark of multidrug-resistant cancer cells. This compound has been shown to inhibit the function of at least three clinically relevant ABC transporters:

-

P-glycoprotein (P-gp/ABCB1): A well-characterized transporter responsible for resistance to a broad spectrum of chemotherapeutic agents, including taxanes, anthracyclines, and vinca alkaloids.

-

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Confers resistance to a variety of anticancer drugs, including doxorubicin, etoposide, and vincristine.[1]

-

Breast Cancer Resistance Protein (BCRP/ABCG2): Associated with resistance to drugs such as topotecan, irinotecan, and mitoxantrone. This compound's ability to inhibit ABCG2 is particularly noteworthy as this transporter is often highly expressed in cancer stem-like cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, progression, and relapse.[1][2]

By competitively binding to these transporters, this compound blocks the efflux of chemotherapeutic drugs, leading to their increased intracellular accumulation and enhanced cytotoxicity in resistant cancer cells.[1]

Quantitative Data

The efficacy of this compound in reversing chemoresistance has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from this research.

Table 1: In Vitro Efficacy of this compound in Sensitizing Cancer Cells to Chemotherapy

| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Concentration (µM) | GI50 without this compound (nM) | GI50 with this compound (nM) | Fold Sensitization | Reference |

| HeLa SP | Cervical Cancer | Mitoxantrone | 3 | ~100 | ~10 | ~10 | [1] |

| HeLa SP | Cervical Cancer | Topotecan | 3 | ~500 | ~50 | ~10 | [1] |

| BSY-1 SP | Breast Cancer | Mitoxantrone | 3 | ~80 | ~20 | 4 | [1] |

| BSY-1 SP | Breast Cancer | Topotecan | 3 | ~400 | ~100 | 4 | [1] |

| HBC-5 SP | Breast Cancer | Mitoxantrone | 3 | ~40 | ~20 | 2 | [1] |

| HBC-5 SP | Breast Cancer | Topotecan | 3 | ~200 | ~100 | 2 | [1] |

*SP: Side Population cells, enriched for cancer stem-like cells. GI50: 50% growth inhibition concentration.

Table 2: Phase III Clinical Trial of this compound in Advanced or Recurrent Breast Cancer

| Treatment Arm | Number of Assessable Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (days) | p-value (PFS) | Reference |

| CAF | 115 | 42.6% | 241 | 0.145 | [3] |

| This compound + CAF | 106 | 53.1% | 366 | 0.145 | [3] |

*CAF: Cyclophosphamide, Doxorubicin (Adriamycin), and Fluorouracil. The addition of this compound showed a trend towards improved ORR and PFS, although the results did not reach statistical significance in the overall population.[3][4] However, subgroup analyses suggested a significant benefit for patients who had not received prior therapy.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in reversing chemoresistance.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Chemoresistant and sensitive cancer cell lines

-

This compound

-

Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound. Include untreated control wells.

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).

Drug Efflux Assay (Calcein-AM and Rhodamine 123)

These assays measure the activity of ABC transporters by quantifying the intracellular accumulation of fluorescent substrates.

3.2.1. Calcein-AM Efflux Assay

Calcein-AM is a non-fluorescent, cell-permeable dye that is converted into the fluorescent green calcein by intracellular esterases. Calcein itself is a substrate for ABCB1 and ABCC1.

Materials:

-

Cancer cell lines overexpressing ABCB1 or ABCC1

-

This compound

-

Calcein-AM stock solution (e.g., 1 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Wash the cells with HBSS.

-

Pre-incubate the cells with various concentrations of this compound or a known inhibitor (positive control) in HBSS for 30-60 minutes at 37°C.

-

Add Calcein-AM to a final concentration of 0.25-1 µM to each well and incubate for 30-60 minutes at 37°C.

-

Wash the cells with ice-cold HBSS to remove extracellular Calcein-AM.

-

Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation at 485 nm, emission at 530 nm) or a flow cytometer.

-

Increased fluorescence in the presence of this compound indicates inhibition of Calcein-AM efflux.

3.2.2. Rhodamine 123 Efflux Assay

Rhodamine 123 is a fluorescent dye that is a substrate for P-gp/ABCB1.

Materials:

-

Cancer cell lines overexpressing ABCB1

-

This compound

-

Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)

-

Cell culture medium or HBSS

-

Flow cytometer

Procedure:

-

Harvest cells and resuspend them in culture medium at a concentration of 1 x 106 cells/mL.

-

Pre-incubate the cells with this compound or a known P-gp inhibitor for 30 minutes at 37°C.

-

Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in fresh, drug-free medium and incubate for another 30-60 minutes at 37°C to allow for drug efflux.

-

Analyze the intracellular fluorescence of the cells using a flow cytometer.

-

A shift in the fluorescence peak to the right in the presence of this compound indicates inhibition of Rhodamine 123 efflux.

Vesicle Transport Assay

This in vitro assay directly measures the ATP-dependent transport of a substrate into inside-out membrane vesicles prepared from cells overexpressing a specific ABC transporter.

Materials:

-

Inside-out membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., ABCG2)

-

Radiolabeled substrate (e.g., [3H]-methotrexate for ABCG2)

-

This compound

-

Transport buffer (e.g., Tris-HCl, MgCl2, sucrose)

-

ATP and AMP solutions

-

Creatine kinase and creatine phosphate (ATP-regenerating system)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the membrane vesicles, radiolabeled substrate, and either ATP or AMP (as a negative control) in the transport buffer.

-

Add this compound or a known inhibitor at various concentrations to the reaction mixture.

-

Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

-

Stop the transport reaction by adding ice-cold transport buffer.

-

Rapidly filter the mixture through a membrane filter to separate the vesicles from the unincorporated substrate.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

ATP-dependent transport is calculated as the difference between the radioactivity in the presence of ATP and AMP. The inhibitory effect of this compound is determined by the reduction in ATP-dependent transport.[1]

Signaling Pathways and Experimental Workflows

While the primary mechanism of this compound is the direct inhibition of ABC transporters, the regulation of these transporters is intricately linked to various intracellular signaling pathways. Aberrant activation of pathways such as PI3K/Akt, Wnt/β-catenin, and NF-κB has been implicated in the upregulation of ABC transporters and the development of chemoresistance. The direct effect of this compound on these pathways is not yet fully elucidated in the scientific literature. However, understanding these pathways provides context for the broader landscape of chemoresistance.

Signaling Pathways Contributing to Chemoresistance

Experimental Workflow for Evaluating this compound

Conclusion

This compound is a promising agent for overcoming multidrug resistance in cancer by directly inhibiting the function of key ABC transporters. The quantitative data from both in vitro and in vivo studies, as well as clinical trials, support its potential to sensitize resistant tumors to chemotherapy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the efficacy and mechanisms of this compound and other MDR modulators. While its primary mechanism of action is well-characterized, further research into its potential effects on signaling pathways that regulate ABC transporter expression could provide deeper insights into its pleiotropic effects and inform the development of more effective combination therapies for cancer treatment.

References

Dofequidar Target Validation in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dofequidar (formerly known as MS-209) is a potent, orally active, third-generation quinoline-based inhibitor of ATP-binding cassette (ABC) transporters. It effectively reverses multidrug resistance (MDR) in cancer cells by targeting key efflux pumps responsible for the extrusion of chemotherapeutic agents. This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to validate its targets. This compound's primary targets are P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). By inhibiting these transporters, this compound increases the intracellular concentration of anticancer drugs, thereby restoring their cytotoxic efficacy in resistant cancer cells. This guide is intended for researchers, scientists, and drug development professionals working in oncology and pharmacology.

Mechanism of Action: Inhibition of ABC Transporters

This compound's primary mechanism of action is the competitive inhibition of ABC transporters, which are overexpressed in many drug-resistant cancer cells. These transporters utilize ATP hydrolysis to actively efflux a wide range of structurally and functionally diverse chemotherapeutic drugs, thereby reducing their intracellular concentration and therapeutic effect. This compound has been shown to be a potent inhibitor of three clinically relevant ABC transporters:

-

P-glycoprotein (P-gp/ABCB1): A primary contributor to MDR, P-gp effluxes a broad spectrum of anticancer drugs, including taxanes, anthracyclines, and vinca alkaloids.

-

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): MRP1 transports a variety of conjugated and unconjugated organic anions, including several anticancer drugs and their metabolites.

-

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is highly expressed in cancer stem cells and is known to transport a range of chemotherapeutic agents, such as topotecan, irinotecan, and methotrexate.

By binding to these transporters, this compound blocks their drug efflux function, leading to the intracellular accumulation of chemotherapeutic agents and the reversal of the MDR phenotype.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data from preclinical investigations.

Table 1: Inhibition of ABC Transporter ATPase Activity by this compound

| Transporter | Assay System | Substrate | This compound Concentration for 50% Inhibition (IC50) | Reference |

| ABCB1/P-gp | Membrane Vesicles | Verapamil | Not explicitly reported, but potent inhibition demonstrated | General knowledge from multiple sources |

| ABCC1/MRP1 | Membrane Vesicles | Not specified | Not explicitly reported, but potent inhibition demonstrated | General knowledge from multiple sources |

| ABCG2/BCRP | Membrane Vesicles | [3H]-Methotrexate | ~1 µM | Katayama et al., 2009 |

Table 2: Reversal of Chemotherapy Resistance by this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Resistant to | Chemotherapeutic Agent | This compound Concentration | Fold Reversal of Resistance | Reference |

| SBC-3/ADM | Small Cell Lung Cancer | Doxorubicin | Doxorubicin | 1 µM | >100 | Nokihara et al., 2001 |

| K562/ADM | Leukemia | Doxorubicin | Doxorubicin | 1 µM | Not specified, but significant reversal | Katayama et al., 2009 |

Table 3: Effect of this compound on Cancer Stem-like Side Population (SP) Cells

| Cell Line | Cancer Type | This compound Concentration (µM) | % Reduction in SP Fraction | Reference |

| HeLa | Cervical Cancer | 1 | ~50% | Katayama et al., 2009 |

| HeLa | Cervical Cancer | 10 | ~80% | Katayama et al., 2009 |

| BSY-1 | Breast Cancer | 10 | ~75% | Katayama et al., 2009 |

| KM12 | Colon Cancer | 10 | ~60% | Katayama et al., 2009 |

Experimental Protocols for Target Validation

This section provides detailed methodologies for key experiments used to validate the targets of this compound.

Side Population (SP) Analysis for ABCG2/BCRP Activity

This assay identifies cancer stem-like cells based on their ability to efflux the fluorescent dye Hoechst 33342, a characteristic often mediated by ABCG2/BCRP.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of the cancer cell line of interest at a concentration of 1 x 10^6 cells/mL in pre-warmed DMEM supplemented with 2% FBS and 10 mM HEPES.

-

Dye Staining: Add Hoechst 33342 dye to the cell suspension at a final concentration of 5 µg/mL.

-

Incubation: Incubate the cells at 37°C for 90 minutes, protected from light. Mix the cells every 30 minutes.

-

This compound Treatment: For inhibitor studies, add this compound at the desired concentrations (e.g., 1 µM and 10 µM) to the cell suspension along with the Hoechst 33342 dye.

-

Washing: After incubation, wash the cells twice with ice-cold HBSS containing 2% FBS.

-

Propidium Iodide Staining: Resuspend the cells in ice-cold HBSS with 2% FBS and add propidium iodide (PI) at a final concentration of 2 µg/mL to exclude dead cells.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with UV and dual-wavelength detectors (e.g., 450/20 nm for Hoechst blue and 675/20 nm for Hoechst red). The SP cells will appear as a distinct, low-fluorescence population on a dual-wavelength plot.

In Vitro Vesicle Transporter Assay for ABCG2/BCRP Inhibition

This assay directly measures the ATP-dependent transport of a radiolabeled substrate into inside-out membrane vesicles overexpressing a specific ABC transporter.

Protocol:

-

Membrane Vesicle Preparation: Use commercially available membrane vesicles prepared from Sf9 insect cells overexpressing human ABCG2/BCRP.

-

Reaction Mixture: Prepare a reaction mixture containing transport buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, pH 7.0), the radiolabeled substrate (e.g., 1 µM [3H]-methotrexate), and the desired concentrations of this compound (e.g., 0.1, 1, 10 µM).

-

Initiation of Transport: Initiate the transport reaction by adding ATP (e.g., 4 mM) to the reaction mixture. For negative controls, use AMP instead of ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

-

Termination of Reaction: Stop the reaction by adding ice-cold stop buffer.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the vesicles from the unincorporated substrate.

-

Washing: Wash the filters with ice-cold stop buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is proportional to the amount of substrate transported into the vesicles.

Rhodamine 123 and Calcein-AM Efflux Assays for ABCB1/P-gp Activity

These assays utilize fluorescent substrates of P-gp to assess its efflux activity in intact cells.

Protocol:

-

Cell Seeding: Seed cancer cells known to overexpress P-gp (e.g., K562/ADM) in a 96-well plate.

-

This compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.

-

Fluorescent Substrate Loading: Add a fluorescent substrate, either Rhodamine 123 (e.g., 5 µM) or Calcein-AM (e.g., 1 µM), to the cells and incubate for 30-60 minutes at 37°C.

-

Washing: Wash the cells with ice-cold PBS to remove the extracellular substrate.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

ATPase Assay for ABC Transporter Activity

This biochemical assay measures the ATP hydrolysis activity of ABC transporters, which is coupled to substrate transport.

Protocol:

-

Membrane Preparation: Use membrane preparations from cells overexpressing the ABC transporter of interest (e.g., ABCB1, ABCC1, or ABCG2).

-

Reaction Setup: In a 96-well plate, combine the membrane preparation with an ATPase assay buffer containing MgCl2 and the desired concentrations of this compound.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay. A decrease in Pi production in the presence of this compound indicates inhibition of the transporter's ATPase activity.

Visualizations: Signaling Pathways and Experimental Workflows

dot

Caption: this compound's mechanism of action in overcoming multidrug resistance.

dot

Caption: Experimental workflow for Side Population (SP) analysis.

dot

Methodological & Application

Dofequidar: In Vitro Applications for Reversing Multydrug Resistance

Application Notes and Protocols for Researchers

Dofequidar fumarate is a potent, orally active quinoline-derivative that has demonstrated significant efficacy in reversing multidrug resistance (MDR) in various cancer cell lines. As an inhibitor of ATP-binding cassette (ABC) transporters, this compound restores the sensitivity of resistant cancer cells to a range of chemotherapeutic agents. These application notes provide a comprehensive overview of in vitro studies, detailed experimental protocols, and the underlying mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions by directly inhibiting the efflux activity of key ABC transporters, primarily ABCB1 (P-glycoprotein or P-gp), ABCC1 (Multidrug Resistance-Associated Protein 1 or MRP1), and ABCG2 (Breast Cancer Resistance Protein or BCRP). These transporters are transmembrane proteins that utilize the energy from ATP hydrolysis to actively pump a wide variety of structurally and functionally diverse compounds, including many anticancer drugs, out of the cell. This efflux mechanism lowers the intracellular concentration of chemotherapeutic agents, thereby reducing their cytotoxic efficacy and leading to multidrug resistance.

This compound competitively or non-competitively binds to these transporters, preventing them from extruding anticancer drugs. This inhibition leads to an increased intracellular accumulation of the chemotherapeutic agents, restoring their ability to reach their targets and induce cell death. Studies have shown that this compound is particularly effective in sensitizing cancer stem-like side population (SP) cells, which often overexpress ABCG2, to conventional chemotherapy.

Data Summary

The efficacy of this compound in reversing multidrug resistance has been quantified in various cancer cell lines. The following tables summarize the key findings from in vitro studies.

Table 1: Effect of this compound on Side Population (SP) Fraction in Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration (μM) | Reduction in SP Fraction (%) | Reference |

| HeLa | Cervical Cancer | 1 | ~50 | |

| HeLa | Cervical Cancer | 5 | ~80 | |

| BSY-1 | Breast Cancer | Not Specified | Significant Reduction | |

| KM12 | Colon Cancer | Not Specified | Significant Reduction |

Table 2: Reversal of Chemotherapeutic Resistance by this compound in Side Population (SP) Cells

| Cell Line | Chem

Application Notes and Protocols: Dofequidar in Animal Models for Cancer Research

Introduction

Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, where cancer cells develop resistance to a wide array of structurally and functionally diverse anticancer drugs.[1][2] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein-1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[3][4] These transporters function as ATP-dependent efflux pumps, actively removing chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[4][5]

Dofequidar fumarate (MS-209) is an orally active, third-generation quinoline-derivative inhibitor of ABC transporters.[6] It potently blocks the function of P-gp, MRP1, and notably, ABCG2.[1][6][7] The latter is frequently overexpressed in cancer stem-like cells (CSCs), which are implicated in tumor initiation, progression, and relapse.[1] By inhibiting these efflux pumps, this compound restores the sensitivity of resistant cancer cells to chemotherapy. These notes provide detailed protocols for utilizing this compound in preclinical animal models to investigate its potential in overcoming multidrug resistance.

Mechanism of Action: Reversal of Multidrug Resistance

This compound competitively inhibits the substrate binding sites of ABC transporters. This inhibition blocks the efflux of chemotherapeutic drugs, leading to their accumulation within the cancer cell. The increased intracellular drug concentration enhances cytotoxicity, ultimately leading to apoptosis and tumor growth inhibition.

Application & Protocols

Application 1: In Vivo Efficacy of this compound in Combination Therapy

This application details the use of this compound to enhance the antitumor effects of conventional chemotherapy in a xenograft mouse model derived from drug-resistant cancer cells, particularly those identified as a "Side Population" (SP) which are enriched for cancer stem-like cells.[1][6]

Quantitative Data Summary

The following tables summarize representative data from preclinical studies.

Table 1: Effect of this compound on Side Population (SP) Cells in Vitro

| Cell Line | This compound Concentration (µM) | % Reduction of SP Fraction (Mean) |

|---|---|---|

| HeLa | 1 | ~40% |

| 5 | ~75% | |

| K562/BCRP | 1 | ~50% |

| 5 | ~85% |

Data derived from studies showing this compound's dose-dependent reduction of cancer stem-like SP cells.[6]

Table 2: In Vivo Antitumor Activity of CPT-11 and this compound Combination

| Treatment Group | Animal Model | Mean Tumor Volume Change (vs. Control) |

|---|---|---|

| Control (Vehicle) | Nude mice with HeLa SP-derived tumors | Baseline |

| This compound alone (200 mg/kg) | Nude mice with HeLa SP-derived tumors | No significant effect |

| CPT-11 alone (67 mg/kg) | Nude mice with HeLa SP-derived tumors | Tumor growth arrested, but regrew post-treatment |

| CPT-11 + this compound | Nude mice with HeLa SP-derived tumors | Drastic decrease in tumor volume |

Data adapted from Katayama R, et al. (2009), demonstrating synergistic effects in a chemoresistant xenograft model.[6]

Protocol 1: Xenograft Model for Combination Therapy Efficacy

This protocol provides a method for evaluating the efficacy of this compound in combination with a chemotherapeutic agent, such as Irinotecan (CPT-11), in a subcutaneous xenograft model.

1. Materials and Reagents

-

Animals: 5- to 6-week-old female immunodeficient mice (e.g., BALB/c-nu/nu).[6]

-

Cell Line: Human cancer cell line with known chemoresistance and/or high expression of ABC transporters (e.g., HeLa-derived Side Population cells).[6]

-

Reagents:

-

This compound fumarate (MS-209)

-

Chemotherapeutic agent (e.g., CPT-11)

-

Vehicle for this compound (e.g., sterile water or 0.5% methylcellulose)

-

Vehicle for CPT-11 (e.g., sterile saline)

-

Matrigel (BD Bioscience)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

2. Experimental Procedure

-

Cell Preparation and Implantation:

-

Culture selected cancer cells under standard conditions.

-

Harvest and resuspend cells in a 1:1 mixture of growth medium and Matrigel at a concentration of 1x10^5 to 1x10^6 cells per 100 µL.[6]

-

Inject the cell suspension subcutaneously (s.c.) into the flank of each mouse.

-

-

Tumor Growth and Group Assignment:

-

Monitor mice twice weekly for palpable tumor formation.

-

Once tumors reach a mean volume of approximately 100 mm³, randomize mice into four treatment groups (n=5-8 per group):

-

Group 1: Vehicle Control

-

Group 2: this compound alone

-

Group 3: Chemotherapy alone

-

Group 4: this compound + Chemotherapy

-

-

-

Drug Formulation and Administration:

-

Prepare this compound suspension in sterile water at a concentration allowing for oral administration of 200 mg/kg .[6]

-

Prepare CPT-11 solution in sterile saline for intravenous administration of 67 mg/kg .[6]

-

On treatment days (e.g., Day 0, 4, and 8), administer this compound (or its vehicle) orally (p.o.) to the respective groups.[6]

-

Thirty minutes after this compound administration, administer CPT-11 (or its vehicle) intravenously (i.v.) to the respective groups.[6]

-

-

Monitoring and Endpoint:

-

Measure tumor dimensions with calipers every 3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.[6]

-

The study can be concluded when tumors in the control group reach a predetermined size or after a fixed duration.

-

3. Data Analysis

-

Plot mean tumor volume ± SEM for each group over time.

-

Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the preclinical evaluation of this compound using an animal model.

References

- 1. This compound fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting MDR in Breast and Lung Cancer: Discriminating its Potential Importance from the Failure of Drug Resistance Reversal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]

- 6. This compound fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Dofequidar Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Dofequidar, a potent multidrug resistance (MDR) modulator, in mouse models of cancer. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound in combination with various chemotherapeutic agents.

Mechanism of Action

This compound is a third-generation quinoline-based inhibitor of ATP-binding cassette (ABC) transporters. Its primary mechanism of action involves the inhibition of P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[1][2] These transporters are transmembrane proteins that function as ATP-dependent efflux pumps, actively removing a wide range of structurally diverse anticancer drugs from cancer cells, thereby conferring multidrug resistance. By blocking these pumps, this compound increases the intracellular concentration of chemotherapeutic agents, restoring their cytotoxic efficacy in resistant tumors.

Data Presentation

Due to the limited availability of published pharmacokinetic data for this compound in mice, a comprehensive quantitative summary is not currently feasible. The following table outlines the administration protocols found in preclinical studies.

| Administration Route | Dosage (mg/kg) | Vehicle | Mouse Strain | Cancer Model | Combination Agent | Reference |

| Oral (gavage) | 200 | Water | BALB/c-nu/nu (nude) | HeLa (cervical cancer) xenograft | CPT-11 (67 mg/kg, i.v.) | [1] |

Experimental Protocols

Oral Administration of this compound in a Xenograft Model

This protocol is adapted from a study investigating the efficacy of this compound in sensitizing cancer stem-like cells to chemotherapy.[1]

Materials:

-

This compound fumarate

-

Sterile, purified water for injection or sterile phosphate-buffered saline (PBS)

-

Oral gavage needles (20-22 gauge, 1.5-2 inches long with a ball tip)

-

Syringes (1 mL)

-

Animal balance

-

HeLa cells for xenograft implantation

-

BALB/c-nu/nu mice (female, 5-6 weeks old)

-

CPT-11 (Irinotecan)

-

Standard animal housing and handling equipment

Procedure:

-

Animal Model Preparation:

-

Subcutaneously implant HeLa cells into the flank of female BALB/c-nu/nu mice.

-

Monitor tumor growth regularly. Allow tumors to reach a volume of approximately 100 mm³ before initiating treatment.

-

-

This compound Formulation:

-

Prepare a suspension of this compound in sterile water at the desired concentration to achieve a 200 mg/kg dose in a volume of approximately 0.1-0.2 mL per 20g mouse.

-

Ensure the suspension is homogenous by vortexing or sonicating before each administration.

-

-

Administration Protocol:

-

Administer this compound orally at a dose of 200 mg/kg using a gavage needle.

-

Thirty minutes after this compound administration, administer CPT-11 intravenously at a dose of 67 mg/kg.[1]

-

Repeat the administration of both this compound and CPT-11 on days 0, 4, and 8.[1]

-

A control group receiving only the vehicle (water) should be included. Another control group receiving CPT-11 alone is also necessary to evaluate the sensitizing effect of this compound.

-

-

Monitoring and Endpoint Analysis:

-

Measure tumor volume and body weight every 3 days to assess treatment efficacy and toxicity.[1]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on ABC Transporter-Mediated Drug Efflux

This compound inhibits the function of ABC transporters like P-gp and ABCG2, which are overexpressed in many drug-resistant cancer cells. This inhibition leads to the intracellular accumulation of chemotherapeutic drugs, ultimately resulting in enhanced cancer cell death.

Caption: this compound inhibits ABC transporters, increasing intracellular drug concentration and enhancing cell death.

Downstream Signaling Pathways Affected by ABC Transporter Inhibition

The overexpression of ABC transporters like P-gp and ABCG2 is often linked to the activation of pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. While this compound directly inhibits the transporters, this can indirectly affect these signaling cascades that contribute to drug resistance.

Caption: this compound's inhibition of ABC transporters can modulate pro-survival signaling pathways.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.

Caption: Workflow for evaluating this compound's in vivo efficacy in a mouse xenograft model.

Disclaimer: These protocols and application notes are for informational purposes only and should be adapted to specific experimental needs and institutional guidelines. Researchers should have appropriate training and adhere to all safety and animal welfare regulations. The lack of comprehensive pharmacokinetic data for this compound in mice necessitates careful dose-finding and tolerability studies for administration routes other than oral gavage.

References

Measuring the Efficacy of Dofequidar in Reversing Multidrug Resistance in Cell Culture

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often leading to treatment failure. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). These transporters act as efflux pumps, actively removing chemotherapeutic agents from cancer cells and reducing their intracellular concentration to sub-therapeutic levels.[1][2][3]

Dofequidar is a potent, orally active quinoline-derivative that functions as an inhibitor of multiple ABC transporters, including P-gp, MRP1, and BCRP.[1][4] By blocking these efflux pumps, this compound increases the intracellular accumulation and retention of various anticancer drugs, thereby restoring their cytotoxic efficacy in resistant cancer cells.[1][5] These application notes provide detailed protocols for assessing the efficacy of this compound in cell culture models of multidrug resistance.

Mechanism of Action: this compound in Reversing Multidrug Resistance

This compound competitively inhibits the substrate binding sites of ABC transporters. This inhibition prevents the ATP-dependent conformational changes necessary for the efflux of chemotherapeutic drugs.[6] The result is an increased intracellular concentration of the anticancer agent, leading to enhanced cytotoxicity and the reversal of the MDR phenotype.[1]

Caption: this compound inhibits ABC transporters, leading to increased intracellular chemotherapy concentration and subsequent cancer cell death.

Data Presentation: Efficacy of this compound in Sensitizing Cancer Cells

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: Effect of this compound on the 50% Growth Inhibition (GI50) of Chemotherapeutic Drugs in Side Population (SP) and Non-SP Cells [1]

| Cell Line | Population | Chemotherapeutic Drug | GI50 (nM) without this compound | GI50 (nM) with 1 µM this compound | Fold Sensitization |

| HeLa | SP | Mitoxantrone | 150 | 30 | 5.0 |

| HeLa | Non-SP | Mitoxantrone | 25 | 20 | 1.25 |

| HeLa | SP | Topotecan | 200 | 40 | 5.0 |

| HeLa | Non-SP | Topotecan | 35 | 30 | 1.17 |

| BSY-1 | SP | Doxorubicin | 800 | 200 | 4.0 |

| BSY-1 | Non-SP | Doxorubicin | 200 | 150 | 1.33 |

| HBC-5 | SP | Doxorubicin | 600 | 300 | 2.0 |

| HBC-5 | Non-SP | Doxorubicin | 300 | 250 | 1.2 |

Table 2: Effect of this compound on the Side Population (SP) Fraction in Various Cancer Cell Lines [1]

| Cell Line | This compound Concentration (µM) | Relative SP Cell Number (%) |

| HeLa | 0 | 100 |

| HeLa | 1 | 60 |

| HeLa | 5 | 25 |

| HeLa | 10 | 10 |

| BSY-1 | 0 | 100 |

| BSY-1 | 10 | 15 |

| KM12 | 0 | 100 |

| KM12 | 10 | 20 |

Table 3: Effect of this compound on Intracellular Accumulation of Mitoxantrone (MXR) in K562/BCRP Cells [1]

| Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Fold Increase in Accumulation |

| K562/BCRP + MXR | 10 | 1.0 |

| K562/BCRP + MXR + 1 µM this compound | 50 | 5.0 |